molecular formula C20H23NO B8339575 5-benzyloxy-6-isopropyl-1,3-dimethyl-1H-indole

5-benzyloxy-6-isopropyl-1,3-dimethyl-1H-indole

Cat. No. B8339575
M. Wt: 293.4 g/mol
InChI Key: NJACILPKYCYCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524725B2

Procedure details

5-Benzyloxy-6-isopropyl-1,3-dimethyl-1H-indole (0.270 g, 1.30 mmol) and Pd/C 10% (0.150 g) were added to 10 mL of methanol, and the mixture was hydrogenated in a Parr apparatus for 1.5 hours at 55 psi, at room temperature. The catalyst was removed by filtration and the solvent was removed in vacuo. The residue was purified with flash chromatography (5% ethyl acetate in hexanes) to yield 210 mg of 6-isopropyl-1,3-dimethyl-1H-indol-5-ol.
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][C:17]=1[CH:18]([CH3:20])[CH3:19])[N:14]([CH3:21])[CH:13]=[C:12]2[CH3:22])C1C=CC=CC=1>[Pd].CO>[CH:18]([C:17]1[CH:16]=[C:15]2[C:11]([C:12]([CH3:22])=[CH:13][N:14]2[CH3:21])=[CH:10][C:9]=1[OH:8])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=CN(C2=CC1C(C)C)C)C
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified with flash chromatography (5% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)C1=C(C=C2C(=CN(C2=C1)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.